molecular formula C24H18N2O5S B4162261 METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

Cat. No.: B4162261
M. Wt: 446.5 g/mol
InChI Key: GYHMJYAEMVFJON-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a quinoline ring, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxylic acid: This intermediate can be synthesized through a Friedländer reaction, where 1,3-benzodioxole and 2-aminoacetophenone are reacted in the presence of a suitable catalyst.

    Formation of the amide bond: The carboxylic acid intermediate is then reacted with 3-amino-2-thiophenecarboxylate under coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Mechanism of Action

The mechanism of action of METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of a benzodioxole moiety, a quinoline ring, and a thiophene carboxylate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[[2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-13-3-5-17-15(9-13)16(23(27)26-18-7-8-32-22(18)24(28)29-2)11-19(25-17)14-4-6-20-21(10-14)31-12-30-20/h3-11H,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHMJYAEMVFJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(SC=C3)C(=O)OC)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

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